Bambuterol hydrochloride

Beschreibung

Eigenschaften

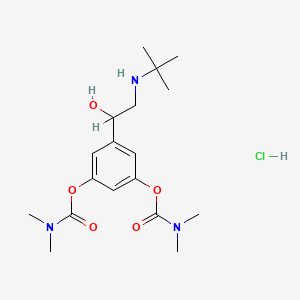

IUPAC Name |

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBARATORRVNNQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045515 | |

| Record name | Bambuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81732-46-9 | |

| Record name | Bambuterol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81732-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bambuterol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081732469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAMBUTEROL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bambuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-carbamic acid, 3-[[(dimethylamino)carbonyl]oxy]-5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]phenyl ester, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BAMBUTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/786Q84QZ3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Intricate Mechanism of Bambuterol Hydrochloride: A Prodrug Approach to Sustained Bronchodilation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bambuterol (B1223079) hydrochloride stands as a notable example of successful prodrug design, offering a prolonged therapeutic window for the potent β2-adrenergic agonist, terbutaline (B1683087). This technical guide delineates the multifaceted mechanism of action of bambuterol, focusing on its biotransformation, pharmacokinetic profile, and the intricate interplay with metabolizing enzymes. Through a comprehensive review of existing literature, this document provides a detailed overview of the metabolic pathways, quantitative pharmacokinetic data, and the experimental methodologies employed to elucidate bambuterol's unique pharmacological properties. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the rational design and evaluation of long-acting bronchodilators.

Introduction

Bambuterol, administered as the hydrochloride salt, is a long-acting β2-adrenoceptor agonist utilized in the management of asthma and other respiratory conditions.[1][2] Its therapeutic efficacy stems from its function as a prodrug, an inactive precursor that undergoes metabolic conversion in the body to release the active pharmacological agent, terbutaline.[2][3] This prodrug strategy confers several advantages, most notably a sustained duration of action that allows for once-daily dosing, thereby improving patient compliance.[4][5] This document provides a detailed exploration of the chemical and enzymatic processes that govern the conversion of bambuterol to terbutaline, the resulting pharmacokinetic profiles, and the experimental techniques used to characterize this mechanism.

The Metabolic Journey of Bambuterol to Terbutaline

The conversion of bambuterol to its active metabolite, terbutaline, is a two-pronged process involving both hydrolysis and oxidation.[5][6] This dual pathway contributes to the slow and sustained release of terbutaline, which underpins bambuterol's prolonged therapeutic effect.

Hydrolytic Pathway: The Role of Butyrylcholinesterase

The primary route of bambuterol metabolism is hydrolysis, predominantly catalyzed by the enzyme butyrylcholinesterase (BChE), also known as plasma cholinesterase.[4][5][7] Bambuterol, a bis-N,N-dimethylcarbamate of terbutaline, is sequentially hydrolyzed to an intermediate monocarbamate derivative and subsequently to terbutaline.[7]

An interesting and crucial aspect of bambuterol's mechanism is its ability to reversibly inhibit BChE.[5][8] This "built-in brake" on its own hydrolysis slows down the conversion process, contributing significantly to its long duration of action.[8][9] The affinity of bambuterol for BChE is high, and genetic variations in this enzyme can influence the rate of metabolism and, consequently, the therapeutic response.[4][10] Individuals with atypical BChE exhibit a much slower hydrolysis of bambuterol.[10]

Oxidative Pathway: A Secondary Route to Terbutaline

In addition to hydrolysis, bambuterol undergoes oxidative metabolism, primarily in the liver, mediated by cytochrome P-450 (CYP) enzymes.[6][8] This pathway generates various intermediate metabolites through reactions such as hydroxylation and demethylation.[1][8] These oxidized intermediates are often unstable and can spontaneously break down to release terbutaline.[8][11] This oxidative route serves as an alternative and parallel pathway for the generation of the active drug, further contributing to the sustained-release profile of bambuterol.

Pharmacokinetics of Bambuterol and Terbutaline

The prodrug design of bambuterol significantly influences the pharmacokinetic profiles of both the parent compound and the active metabolite, terbutaline.

Absorption and Bioavailability

Following oral administration, bambuterol is well-absorbed from the gastrointestinal tract.[3] The oral bioavailability of bambuterol itself is approximately 20%.[1] The subsequent slow metabolic conversion results in a delayed appearance and sustained plasma concentrations of terbutaline.[5]

Distribution

Animal studies have indicated that bambuterol and its metabolites show a preferential distribution to lung tissue.[8][11] This targeted distribution may contribute to a favorable therapeutic ratio, with potent bronchodilator effects in the lungs and reduced systemic side effects.[8]

Metabolism and Elimination

As detailed above, bambuterol is extensively metabolized. The terminal half-life of bambuterol after oral administration is approximately 12-13 hours.[1][12] The active metabolite, terbutaline, has a longer terminal half-life of about 21 hours when generated from bambuterol, contributing to the 24-hour duration of action.[1][4]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters for bambuterol and terbutaline derived from various studies.

| Parameter | Bambuterol (Oral Administration) | Reference(s) |

| Bioavailability | ~20% | [1] |

| Mean Terminal Half-life | 12 hours | [12][13] |

| Tmax (Time to Peak Plasma Concentration) | (2.3 +/- 1.3) h | [14] |

| Cmax (Peak Plasma Concentration) | (3.95 +/- 2.20) ng/mL | [14] |

| AUC0-t (Area Under the Curve) | (26.85 +/- 11.77) ng.h/mL | [14] |

| Parameter | Terbutaline (Generated from Oral Bambuterol) | Reference(s) |

| Mean Residence Time | 34 hours | [12][13] |

| Bioavailability | 10.2% (6.1–13.2) | [12][13] |

| Peak Plasma Concentrations | Occur 3.9 to 6.8 hours after bambuterol ingestion | [4] |

| Terminal Half-life | ~21 hours | [1] |

| Apparent Plasma Clearance (Younger Patients) | 2.32 +/- 1.26 L/hr/kg | [14] |

| Apparent Plasma Clearance (Older Patients) | 1.22 +/- 0.33 L/hr/kg | [14] |

Experimental Protocols

The characterization of bambuterol's mechanism of action has relied on a variety of sophisticated experimental techniques. Detailed methodologies for key experiments are outlined below.

In Vitro Hydrolysis of Bambuterol

Objective: To determine the rate of bambuterol hydrolysis to its monocarbamate derivative and terbutaline in biological matrices.

Methodology:

-

Preparation of Incubation Medium: Tritiated bambuterol is incubated in vitro with blood or plasma from various species.[7]

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

-

Sample Collection: Aliquots are taken at various time points.

-

Extraction: The reaction is stopped, and the analytes (bambuterol, monocarbamate, and terbutaline) are extracted from the biological matrix using a suitable organic solvent.

-

Analysis: The extracted samples are analyzed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radiodetector to quantify the amount of each compound.[7]

Quantification of Bambuterol and Terbutaline in Plasma

Objective: To measure the concentrations of bambuterol and terbutaline in plasma samples for pharmacokinetic studies.

Methodology (LC-MS/MS):

-

Sample Preparation: Plasma samples are treated with an esterase inhibitor (e.g., neostigmine (B1678181) metilsulfate) to prevent ex vivo hydrolysis of bambuterol.[15] An internal standard (e.g., deuterium-labeled bambuterol) is added.

-

Extraction: Analytes are extracted from the plasma using liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction.[12][13][15]

-

Chromatographic Separation: The extracted samples are injected into a liquid chromatography system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is used to separate bambuterol and terbutaline.[15]

-

Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for sensitive and specific quantification.[13][15]

Butyrylcholinesterase Activity Assay (Ellman's Method)

Objective: To measure the activity of butyrylcholinesterase and assess the inhibitory effect of bambuterol.

Methodology:

-

Principle: This colorimetric assay is based on the hydrolysis of a substrate (e.g., butyrylthiocholine) by BChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[4][8]

-

Reagents:

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

DTNB solution

-

Butyrylthiocholine iodide (substrate)

-

Enzyme source (e.g., plasma sample)

-

Inhibitor (bambuterol) solution at various concentrations

-

-

Procedure (96-well plate format):

-

Add buffer, DTNB, and the enzyme source to the wells.

-

For inhibitor studies, add the bambuterol solution and pre-incubate.

-

Initiate the reaction by adding the substrate.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis: The rate of the reaction (change in absorbance per minute) is proportional to the BChE activity. The percentage of inhibition is calculated by comparing the rates in the presence and absence of bambuterol. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.

In Vitro Metabolism in Human Liver Microsomes

Objective: To study the oxidative metabolism of bambuterol.

Methodology:

-

Incubation Mixture: Bambuterol is incubated with human liver microsomes in a buffered solution (e.g., phosphate buffer) at 37°C.[1]

-

Cofactor: The reaction is initiated by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support the activity of CYP enzymes.

-

Incubation: The mixture is incubated for a specific period.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The mixture is centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and workflows described in this guide.

Caption: Metabolic Pathway of Bambuterol to Terbutaline.

Caption: LC-MS/MS Workflow for Bambuterol and Terbutaline Quantification.

Caption: Workflow for Butyrylcholinesterase Activity Assay (Ellman's Method).

Conclusion

Bambuterol hydrochloride exemplifies a highly successful application of prodrug chemistry to achieve prolonged and targeted drug action. Its intricate mechanism, involving a dual pathway of enzymatic hydrolysis and oxidative metabolism, coupled with a unique self-inhibitory action on butyrylcholinesterase, results in the sustained release of the active bronchodilator, terbutaline. This technical guide has provided a comprehensive overview of this mechanism, supported by quantitative pharmacokinetic data and detailed experimental protocols. A thorough understanding of these principles is paramount for the continued development of innovative and effective therapies for respiratory diseases. The methodologies and concepts presented herein offer a valuable framework for researchers and drug development professionals engaged in the design and evaluation of next-generation prodrugs.

References

- 1. Metabolism of bambuterol in rat liver microsomes: identification of hydroxylated and demethylated products by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. scribd.com [scribd.com]

- 5. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tecomedical.com [tecomedical.com]

- 7. assaygenie.com [assaygenie.com]

- 8. benchchem.com [benchchem.com]

- 9. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dshs-koeln.de [dshs-koeln.de]

- 11. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 12. Determination of bambuterol, a prodrug of terbutaline, in plasma and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous analysis of bambuterol and its active metabolite terbutaline enantiomers in rat plasma by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Determination of bambuterol in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of Oral Bambuterol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral bambuterol (B1223079) hydrochloride. Bambuterol, a long-acting beta-2-adrenoceptor agonist, is a prodrug of terbutaline (B1683087) and is utilized in the management of asthma and other respiratory conditions.[1] This document synthesizes key findings from various clinical studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing metabolic and experimental workflows.

Introduction

Bambuterol hydrochloride is the bis-N,N-dimethylcarbamate ester prodrug of the potent beta-2 adrenergic agonist, terbutaline.[1][2] Administered orally, it is designed for once-daily dosing, offering a convenient therapeutic option for patients.[2][3] Its pharmacological effect is mediated by its active metabolite, terbutaline, which stimulates beta-2 adrenergic receptors in the smooth muscles of the airways, leading to bronchodilation.[4] A key feature of bambuterol is its slow metabolism to terbutaline, which contributes to its prolonged duration of action of 24 hours.[5]

Metabolic Pathway

Bambuterol is absorbed from the gastrointestinal tract and undergoes a multi-step metabolic conversion to its active form, terbutaline.[4] This process involves both hydrolysis and oxidation. The primary metabolic pathway is hydrolysis, predominantly catalyzed by butyrylcholinesterase (plasma cholinesterase).[2][6] Additionally, bambuterol is subject to oxidative metabolism by cytochrome P450 (CYP450) enzymes, leading to intermediate metabolites that can also be hydrolyzed to terbutaline.[2][6] This dual metabolic route contributes to the sustained release of terbutaline.[7] Notably, bambuterol itself has an inhibitory effect on butyrylcholinesterase, which slows its own rate of hydrolysis.[6][7]

Pharmacokinetic Profile

The pharmacokinetic properties of bambuterol are characterized by its slow absorption and conversion to terbutaline, resulting in a prolonged therapeutic effect.

Absorption and Bioavailability

Following oral administration, bambuterol is well absorbed from the gastrointestinal tract. The bioavailability of oral bambuterol is approximately 10%, and the bioavailability of the generated terbutaline is also around 10% of the administered bambuterol dose.[6][8] Another source states the bioavailability of bambuterol is 20% after oral administration.

Distribution

Bambuterol and its metabolites are distributed throughout the body, with a notable concentration in lung tissue.[2] Animal studies have shown a high distribution of bambuterol to the lungs, with negligible uptake in other tissues like skeletal muscle, myocardium, and the brain.[5] The volume of distribution at steady state (Vss) for both bambuterol and terbutaline is approximately 1.6 L/kg.[6]

Metabolism and Elimination

As a prodrug, bambuterol's metabolism is integral to its function. The slow conversion to terbutaline results in a prolonged half-life of the active metabolite. The terminal half-life of bambuterol after a single oral dose ranges from 9 to 20 hours.[6] The mean terminal half-life of the generated terbutaline is approximately 21 to 22 hours.[1][8] The elimination of terbutaline is primarily through renal excretion.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of bambuterol and its active metabolite, terbutaline, from various studies involving healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of Bambuterol in Healthy Adults

| Parameter | Value | Reference |

| Cmax (ng/mL) | 3.95 ± 2.20 | [9] |

| 6.0 ± 2.6 (domestic tablet) | [10] | |

| 6.2 ± 2.9 (imported tablet) | [10] | |

| Tmax (h) | 2.3 ± 1.3 | [9] |

| 2.9 ± 0.9 (domestic tablet) | [10] | |

| 2.6 ± 0.7 (imported tablet) | [10] | |

| 1.4 - 1.8 | [8] | |

| AUC0-t (ng·h/mL) | 26.85 ± 11.77 | [9] |

| 52 ± 21 (domestic tablet) | [10] | |

| 51 ± 20 (imported tablet) | [10] | |

| Half-life (t½) (h) | 11.4 ± 6.1 | [9] |

| 11.2 ± 2.3 (domestic tablet) | [10] | |

| 11.2 ± 1.9 (imported tablet) | [10] | |

| 12 (oral) | [3][6] | |

| 16 (oral, steady state) | [8] | |

| 13 | [1] | |

| Bioavailability (%) | 8.9 | [6] |

| 20 | [1] |

Table 2: Pharmacokinetic Parameters of Terbutaline (generated from oral Bambuterol) in Healthy Adults

| Parameter | Value | Reference |

| Cmax (ng/mL) | 10 ± 5 (domestic tablet) | [10] |

| 10 ± 4 (imported tablet) | [10] | |

| Tmax (h) | 4.2 ± 1.0 (domestic tablet) | [10] |

| 4.2 ± 1.0 (imported tablet) | [10] | |

| 3.9 - 6.8 | [2] | |

| AUC0-t (ng·h/mL) | 191 ± 30 (domestic tablet) | [10] |

| 197 ± 37 (imported tablet) | [10] | |

| Half-life (t½) (h) | 20 ± 3 (domestic tablet) | [10] |

| 21 ± 4 (imported tablet) | [10] | |

| 22 (steady state) | [8] | |

| 21 | [1] | |

| Bioavailability (%) | 10.2 (6.1 - 13.2) | [3][6] |

Experimental Protocols

The data presented in this guide are derived from several key clinical studies. The general methodologies employed in these studies are outlined below.

Study Design

Many of the cited studies utilized an open-label, randomized, crossover design.[3][8][10] This design allows for the comparison of different formulations or dosing regimens within the same subjects, minimizing inter-individual variability. Studies typically involved single-dose and multiple-dose phases to evaluate both initial pharmacokinetics and steady-state conditions.[3][6][8]

Study Population

The majority of pharmacokinetic studies on bambuterol have been conducted in healthy adult volunteers.[3][6][8][9] However, studies have also been performed in specific populations, including asthmatic children and elderly patients, to assess the impact of age and disease state on drug disposition.[11][12][13] For instance, one study found that older patients with asthma had a greater area under the plasma concentration-time curve for terbutaline compared to younger patients.[13] Studies have also investigated potential ethnic differences in pharmacokinetics.[11][12]

Drug Administration and Dosing

Bambuterol hydrochloride is administered orally, typically as tablets or an aqueous solution.[6][8] Doses in clinical studies have ranged from 10 mg to 30 mg once daily.[8] For example, a study in healthy Chinese volunteers involved the administration of a single 10 mg oral dose of bambuterol hydrochloride.[9] Another study in healthy subjects used an oral dose of 270 μg/kg as an aqueous solution for a single dose followed by the same dose once daily for seven days.[6]

Sample Collection and Analysis

To determine the plasma concentrations of bambuterol and terbutaline, serial blood samples are collected at predefined time points after drug administration. The analytical methods used for quantification must be sensitive and specific. Common techniques include:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method used for the simultaneous determination of bambuterol and its metabolites in plasma.[9][14][15]

-

High-Performance Liquid Chromatography (HPLC): HPLC with electrochemical detection has also been employed for the analysis of terbutaline in plasma.[8][16]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method has been used for the analysis of bambuterol in plasma and urine.[8][16]

Sample preparation often involves liquid-liquid extraction or protein precipitation to isolate the analytes from the plasma matrix.[9][14][15]

Conclusion

Oral bambuterol hydrochloride exhibits a favorable pharmacokinetic profile for the management of respiratory diseases, characterized by its function as a prodrug that provides sustained levels of the active moiety, terbutaline. Its slow absorption and metabolism lead to a prolonged duration of action, allowing for convenient once-daily dosing. The bioavailability of both bambuterol and the generated terbutaline is approximately 10-20%. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals working with this important therapeutic agent. Further research into the influence of genetic polymorphisms in metabolizing enzymes, such as butyrylcholinesterase, may provide additional insights into inter-individual variability in response to bambuterol therapy.

References

- 1. Bambuterol | C18H29N3O5 | CID 54766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of bambuterol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Bambuterol Hydrochloride? [synapse.patsnap.com]

- 5. Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of bambuterol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Pharmacokinetics of bambuterol during oral administration of plain tablets and solution to healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Determination of bambuterol in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Bioequivalence of bambuteral and its metabolites terbutaline after oral bambuteral tablet in healthy volunteers by HPLC/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of bambuterol during oral administration to asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and pharmacodynamics of bambuterol, a long-acting bronchodilator pro-drug of terbutaline, in young and elderly patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous analysis of bambuterol and its active metabolite terbutaline enantiomers in rat plasma by chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous determination of bambuterol and its two major metabolites in human plasma by hydrophilic interaction ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of bambuterol during oral administration to asthmatic children - PMC [pmc.ncbi.nlm.nih.gov]

Degradation of Bambuterol Hydrochloride Under Stress Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products of bambuterol (B1223079) hydrochloride under various stress conditions. Understanding the degradation pathways and the resulting impurities is crucial for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the final drug product. This document summarizes findings from forced degradation studies, outlines experimental methodologies, and presents the identified degradation products in a structured format.

Overview of Bambuterol Hydrochloride Stability

Bambuterol hydrochloride, a long-acting β2-adrenergic agonist, is a prodrug of terbutaline (B1683087).[1] Forced degradation studies, conducted as per the International Conference on Harmonization (ICH) guidelines, have revealed that bambuterol hydrochloride is susceptible to degradation under hydrolytic (acidic, basic, and neutral), oxidative, and photolytic conditions.[2][3] However, the drug has been found to be stable under thermal stress.[2][3] A total of 12 degradation products (DPs) have been identified across these various stress conditions.[2][3]

Degradation Profile Under Various Stress Conditions

Forced degradation studies have systematically explored the stability of bambuterol hydrochloride under five key stress conditions: acidic, basic, neutral, oxidative, and photolytic.

Acidic Hydrolysis

Under acidic conditions, bambuterol hydrochloride undergoes significant degradation. The primary degradation pathway involves the hydrolysis of the carbamate (B1207046) linkages, leading to the formation of its active metabolite, terbutaline, which is a known acid degradation product.[4][5] Studies have identified four key degradation products under acidic stress: DP-1, DP-3, DP-4, and DP-11.[2][3]

Basic Hydrolysis

The drug is also labile in basic conditions. Alkaline hydrolysis leads to the formation of five identified degradation products: DP-3, DP-4, DP-6, DP-8, and DP-11.[3] The degradation kinetics under alkaline conditions have also been investigated, providing insights into the rate of degradation.[6][7]

Neutral Hydrolysis

In neutral aqueous solutions, bambuterol hydrochloride also shows susceptibility to degradation, yielding four degradation products that are also observed under acidic conditions: DP-1, DP-3, DP-4, and DP-11.[2][3]

Oxidative Degradation

Exposure to oxidative stress results in the formation of six degradation products: DP-2, DP-4, DP-5, DP-7, DP-9, and DP-11.[2][3] This indicates that the bambuterol molecule has sites that are susceptible to oxidation.

Photolytic Degradation

Under exposure to light, bambuterol hydrochloride degrades to form six degradation products: DP-2, DP-4, DP-5, DP-8, DP-10, and DP-12.[2][3] This highlights the need for photoprotective packaging for formulations containing bambuterol hydrochloride.

Thermal Degradation

Bambuterol hydrochloride has been reported to be stable under thermal stress conditions.[2][3]

Summary of Degradation Products

The degradation products of bambuterol hydrochloride identified under various stress conditions are summarized in the table below. The major degradation products that have been isolated and characterized are DP-1, DP-3, DP-4, and DP-9.[2][3]

| Degradation Product | Acidic Hydrolysis | Basic Hydrolysis | Neutral Hydrolysis | Oxidative Degradation | Photolytic Degradation |

| DP-1 | ✓ | ✓ | |||

| DP-2 | ✓ | ✓ | |||

| DP-3 | ✓ | ✓ | ✓ | ||

| DP-4 | ✓ | ✓ | ✓ | ✓ | ✓ |

| DP-5 | ✓ | ✓ | |||

| DP-6 | ✓ | ||||

| DP-7 | ✓ | ||||

| DP-8 | ✓ | ✓ | |||

| DP-9 | ✓ | ||||

| DP-10 | ✓ | ||||

| DP-11 | ✓ | ✓ | ✓ | ✓ | |

| DP-12 | ✓ |

Experimental Protocols for Forced Degradation Studies

The following are generalized experimental protocols for conducting forced degradation studies on bambuterol hydrochloride, based on methodologies cited in the literature.[2][6][8][9][10][11][12]

General Preparation

A stock solution of bambuterol hydrochloride is typically prepared in a suitable solvent, such as methanol (B129727) or a mixture of methanol, acetonitrile, and water.[2] The concentration of the drug substance for stress testing is often recommended to be around 1 mg/mL.[12]

Acidic Hydrolysis

-

Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).[10][11][12]

-

Procedure: A solution of bambuterol hydrochloride is treated with the acidic solution and refluxed for a specified period. For example, refluxing in 0.1 M HCl for 6 hours.[8] The solution is then neutralized with a suitable base (e.g., 0.1 M NaOH) before analysis.

Basic Hydrolysis

-

Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[10][11][12]

-

Procedure: A solution of the drug is treated with the basic solution and refluxed. For instance, refluxing in 0.01 M NaOH for 30 minutes.[8] The resulting solution is neutralized with a suitable acid (e.g., 0.1 M HCl) prior to analysis. One study involved dissolving 62.5 mg of bambuterol in 250 mL of 3M NaOH and refluxing at 60°C for 8 hours.[6]

Neutral Hydrolysis

-

Reagent: Water.

-

Procedure: The drug is refluxed in water for a defined duration, for example, for 1 hour at 60°C.[9]

Oxidative Degradation

-

Reagent: Hydrogen Peroxide (H₂O₂), typically in the range of 3% to 30%.

-

Procedure: The drug solution is exposed to H₂O₂ at room temperature for a specified time, for instance, 30% H₂O₂ for 24 hours.[8]

Photolytic Degradation

-

Conditions: The drug sample (both in solid state and in solution) is exposed to a combination of ultraviolet (UV) and visible light, as per ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Procedure: The sample is placed in a photostability chamber for a sufficient duration to assess its light sensitivity. A control sample is kept in the dark to exclude the effects of temperature and humidity.

Thermal Degradation

-

Conditions: The solid drug substance is exposed to elevated temperatures, typically ranging from 40°C to 80°C.[10] One study specifically mentioned testing at 60°C.[9]

-

Procedure: The sample is kept in a temperature-controlled oven for a defined period, and then analyzed for any degradation.

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical experimental workflow for the forced degradation study of bambuterol hydrochloride.

Bambuterol Hydrochloride Degradation Pathways

The following diagram illustrates the degradation of bambuterol hydrochloride into different degradation products under various stress conditions.

References

- 1. What is the mechanism of Bambuterol Hydrochloride? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. Stability indicating eco-friendly quantitation of terbutaline and its pro-drug bambuterol using quantitative proton nuclear magnetic spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. wjpsonline.com [wjpsonline.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Journey of a Long-Acting Bronchodilator: A Technical Guide to the Discovery and Development of Bambuterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bambuterol (B1223079) is a long-acting beta-2 adrenergic agonist developed as a prodrug of terbutaline (B1683087) for the management of asthma and chronic obstructive pulmonary disease (COPD). Its design as a bis-N,N-dimethylcarbamate ester of terbutaline confers unique pharmacokinetic properties, including a prolonged duration of action that allows for once-daily dosing. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of bambuterol, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathway and representative clinical trial workflows.

Introduction: The Quest for a Long-Acting Oral Beta-2 Agonist

The development of bambuterol was driven by the clinical need for a long-acting, orally administered bronchodilator to improve patient compliance and provide sustained relief from bronchoconstriction, particularly for nocturnal asthma. While effective, the short duration of action of existing beta-2 agonists like terbutaline necessitated frequent dosing. The strategic development of a prodrug, a pharmacologically inactive compound that is metabolized in the body to an active drug, offered a promising solution. Bambuterol was designed to be gradually converted to its active metabolite, terbutaline, thereby maintaining therapeutic plasma concentrations over an extended period.

Synthesis and Physicochemical Properties

Bambuterol hydrochloride is chemically known as (RS)-5-[2-(tert-butylamino)-1-hydroxyethyl]-m-phenylene bis(dimethylcarbamate) hydrochloride. The synthesis of bambuterol involves a multi-step process.[1] A common synthetic route starts with 3',5'-Dihydroxyacetophenone, which is reacted with Dimethylcarbamoyl chloride to form 5-Acetyl-1,3-phenylene bis(dimethylcarbamate).[1] This intermediate is then halogenated with bromine, followed by a reaction with N-(tert-Butyl)benzylamine.[1] The final step is a catalytic hydrogenation to yield bambuterol.[1]

Mechanism of Action: A Prodrug Approach

Bambuterol itself is an inactive compound.[2] Following oral administration, it is absorbed from the gastrointestinal tract and undergoes a slow and complex metabolic activation to its active form, terbutaline.[3][4] This bioconversion is primarily mediated by butyrylcholinesterase (BChE) through hydrolysis, and to a lesser extent, by cytochrome P450 (CYP450) enzymes via oxidative metabolism.[5] Bambuterol also acts as a reversible inhibitor of BChE, which contributes to its own slow rate of hydrolysis and prolonged duration of action.[6]

The generated terbutaline is a selective beta-2 adrenergic receptor agonist.[2][7] It exerts its bronchodilatory effect by stimulating beta-2 adrenergic receptors on the smooth muscle cells of the airways.[3][7] This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various target proteins, ultimately leading to the relaxation of bronchial smooth muscle and bronchodilation.[3]

Pharmacokinetics

The pharmacokinetic profile of bambuterol is central to its therapeutic utility, providing a sustained release of terbutaline and allowing for once-daily administration.

Absorption, Metabolism, and Bioavailability

Following oral administration, bambuterol is well-absorbed. The peak plasma concentration of bambuterol is reached within 1.4 to 1.8 hours.[8] The subsequent generation of terbutaline is slow, with peak terbutaline plasma concentrations occurring between 3.9 to 6.8 hours after bambuterol ingestion.[5] The bioavailability of terbutaline generated from oral bambuterol is approximately 10.2%.[2]

Distribution and Elimination

Bambuterol exhibits a high affinity for lung tissue, where it is also metabolized to terbutaline.[4] The volume of distribution for both bambuterol and terbutaline is around 1.6 L/kg.[2] The mean terminal half-life of oral bambuterol is about 12-16 hours, while the generated terbutaline has a longer half-life of approximately 22 hours.[2][8] Bambuterol and its metabolites are primarily excreted by the kidneys.[9]

| Pharmacokinetic Parameter | Bambuterol (Oral) | Terbutaline (from oral Bambuterol) | Reference |

| Time to Peak Plasma Concentration (tmax) | 1.4 - 1.8 hours | 3.9 - 6.8 hours | [5][8] |

| Terminal Half-life (t1/2) | ~12 - 16 hours | ~22 hours | [2][8] |

| Bioavailability of Terbutaline | N/A | 10.2% | [2] |

| Volume of Distribution (Vss) | 1.6 L/kg | 1.6 L/kg | [2] |

| Total Clearance | 1.25 L/min (IV) | 0.23 L/min (IV) | [2] |

Table 1: Summary of Key Pharmacokinetic Parameters of Bambuterol and Terbutaline.

Clinical Development and Efficacy

The clinical development of bambuterol has focused on establishing its efficacy and safety as a once-daily treatment for asthma and COPD.

Dose-Response Studies

Early clinical trials aimed to determine the optimal dose of bambuterol. A dose-finding study in 68 asthmatic patients demonstrated that bambuterol administered once daily in the evening at doses of 0.185, 0.270, and 0.400 mg/kg provided effective and long-lasting bronchodilation for at least 24 hours.[3][10] The 0.270 mg/kg dose was found to be the most favorable, balancing efficacy with a lower incidence of side effects compared to the higher dose.[3][10]

| Bambuterol Dose | Key Efficacy Findings | Key Safety Findings | Reference |

| 0.185 mg/kg | Effective bronchodilation for at least 24 hours. | Lower incidence of adverse effects. | [3][10] |

| 0.270 mg/kg | Significant reduction in daytime asthma symptoms compared to 0.185 mg/kg. | Favorable balance of efficacy and side effects. | [3][10] |

| 0.400 mg/kg | Close to maximal bronchodilating effect. | Associated with more adverse effects than the 0.185 mg/kg dose. | [3][10] |

Table 2: Summary of a Dose-Finding Study in Asthmatic Patients.

Clinical Trials in Asthma and COPD

Numerous clinical trials have confirmed the efficacy of once-daily bambuterol in the management of asthma and COPD. A randomized, double-blind, crossover study in elderly asthmatic patients showed that 10 mg and 20 mg of bambuterol once daily significantly increased peak expiratory flow rate (PEFR) compared to placebo.[11]

A comparative study in patients with partially reversible COPD found that 20 mg of oral bambuterol provided good bronchodilation, comparable to 50 µg of inhaled salmeterol (B1361061), although with a slightly later onset of action.[12]

| Study Population | Intervention | Comparator | Primary Efficacy Outcome | Reference |

| Elderly Asthmatics (64-82 years) | Bambuterol 5, 10, 20 mg once daily | Placebo | Increased Peak Expiratory Flow Rate (PEFR) | [11] |

| Partially Reversible COPD | Bambuterol 20 mg oral | Inhaled Salmeterol 50 µg and Placebo | Area under the curve for FEV1 over 12 hours (AUC0-12h) | [12] |

| Asthmatic Children (2-5 years) | Bambuterol 10 mg once daily | Terbutaline 0.075 mg/kg three times daily | Safety and efficacy (diary card data) | [13] |

Table 3: Overview of Selected Clinical Trials of Bambuterol.

Experimental Protocols

Representative Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized, double-blind, crossover clinical trial investigating the efficacy of bambuterol.

A typical randomized, double-blind, crossover study to evaluate bambuterol would involve recruiting patients with a confirmed diagnosis of asthma or COPD. Following a screening and baseline assessment period, patients are randomized to receive either bambuterol or a placebo for a defined treatment period. After a washout period to eliminate the effects of the first treatment, patients are crossed over to the other treatment arm. Efficacy is assessed through measures such as forced expiratory volume in one second (FEV1) and peak expiratory flow rate (PEFR), while safety is monitored through adverse event reporting and vital sign measurements.

Butyrylcholinesterase (BChE) Inhibition Assay

The inhibitory effect of bambuterol on BChE is a key aspect of its mechanism and can be quantified using an in vitro assay.

Principle: The assay is based on the Ellman method, which measures the activity of cholinesterases. BChE hydrolyzes a substrate, such as butyrylthiocholine (B1199683) iodide (BTCh), to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the BChE activity.

Protocol:

-

Preparation of Reagents: Prepare solutions of BChE enzyme, bambuterol at various concentrations, BTCh, and DTNB in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

Incubation: In a 96-well plate, add aliquots of the BChE enzyme solution to wells containing different concentrations of bambuterol or a control. Incubate the plate at 37°C for a predetermined time to allow for enzyme inhibition.

-

Substrate Addition: Add a solution containing BTCh and DTNB to each well to initiate the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction.

-

Data Analysis: Calculate the percentage of BChE inhibition for each bambuterol concentration and determine the half-maximal inhibitory concentration (IC50) value.

Safety and Tolerability

The adverse effect profile of bambuterol is consistent with that of other beta-2 agonists and is primarily related to the systemic effects of its active metabolite, terbutaline.[5] Common side effects include tremor, palpitations, headache, and dizziness.[7] These effects are generally mild and often decrease with continued treatment.

Conclusion

Bambuterol represents a successful application of the prodrug concept to improve the therapeutic profile of an established drug. Its unique pharmacokinetic properties, characterized by slow metabolic activation and a long duration of action, have established it as a valuable option for the once-daily maintenance treatment of asthma and COPD. The extensive preclinical and clinical development program has provided a solid foundation of evidence for its efficacy and safety. Further research may explore its potential in other indications and the development of novel drug delivery systems.

References

- 1. Pharmacokinetics of bambuterol during oral administration to asthmatic children - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of bambuterol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of Fear Extinction Memory and Resistance to Age-Related Cognitive Decline in Butyrylcholinesterase Knockout Mice and (R)-Bambuterol Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bambuterol in the treatment of asthma. A placebo-controlled comparison of once-daily morning vs evening administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bambuterol: dose response study of a new terbutaline prodrug in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. patlynk.com [patlynk.com]

- 9. Bambuterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 10. Bambuterol: clinical effects of different doses of a long-acting bronchodilator prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A placebo-controlled dose-finding study with bambuterol in elderly patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oral bambuterol compared to inhaled salmeterol in patients with partially reversible chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative study using oral solutions of bambuterol once daily or terbutaline three times daily in 2-5-year-old children with asthma. Bambuterol Multicentre Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Bambuterol hydrochloride solubility in different organic solvents

An In-Depth Technical Guide on the Solubility of Bambuterol (B1223079) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of bambuterol hydrochloride, a long-acting beta-adrenoceptor agonist used in the management of asthma.[1] Understanding the solubility of an active pharmaceutical ingredient (API) is a critical first step in drug development, influencing formulation strategies, bioavailability, and overall therapeutic efficacy. This document compiles available solubility data, outlines a standard experimental protocol for its determination, and illustrates key related pathways.

Overview of Bambuterol Hydrochloride

Bambuterol hydrochloride is the hydrochloride salt of bambuterol, a carbamate (B1207046) ester prodrug of the bronchodilator terbutaline (B1683087).[1] Administered orally, it is slowly metabolized in the body to its active form, terbutaline, resulting in a prolonged duration of action.[2][3] Its therapeutic effects are derived from the stimulation of beta-2 adrenergic receptors, which leads to the relaxation of bronchial smooth muscle.[1]

Solubility Profile of Bambuterol Hydrochloride

Comprehensive quantitative solubility data for bambuterol hydrochloride across a wide array of organic solvents is not extensively available in public literature. However, existing sources provide key qualitative and some quantitative insights, which are crucial for formulation development.

The compound is a white or off-white crystalline powder.[4] Its solubility in various media is summarized below.

Table 1: Summary of Bambuterol Hydrochloride Solubility

| Solvent/System | Solubility Classification/Value | Source(s) |

| Water | Soluble | [4] |

| Water | ~33 mg/mL | [5] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [6] |

| Phosphate-Buffered Saline (PBS) | 50 mg/mL (ultrasonication needed) | [7] |

| Methanol | Soluble | [4] |

| Ethanol | Soluble | [4] |

| Chloroform | Soluble | [4] |

| Ethyl Acetate | Almost Insoluble | [4] |

| Acetone | Almost Insoluble | [4] |

| Propylene Glycol | More soluble than in Ethanol | [8] |

| Polyethylene Glycol 400 (PEG 400) | More soluble than in Propylene Glycol | [8] |

Note: Discrepancies in reported aqueous solubility values may arise from differences in experimental conditions such as temperature, pH, and the specific salt form or purity of the compound.

Mechanism of Action: The β2-Adrenergic Signaling Pathway

The pharmacological effects of bambuterol are attributable to its active metabolite, terbutaline, which acts as a selective beta-2 adrenergic receptor agonist.[2][9][10] The binding of terbutaline to these receptors on airway smooth muscle cells initiates a G-protein-coupled signaling cascade.[11] This activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][2][12] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2][9] PKA then phosphorylates various target proteins, resulting in a decrease in intracellular calcium levels and the relaxation of smooth muscle, leading to bronchodilation.[9][13]

Caption: Signaling pathway of terbutaline, the active metabolite of bambuterol.

Experimental Protocol: Equilibrium Solubility Determination

The most reliable and widely used method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[14][15] The following protocol outlines the steps for determining the solubility of bambuterol hydrochloride in a given organic solvent.

Objective: To determine the saturation concentration of bambuterol hydrochloride in a specific solvent at a controlled temperature.

Materials:

-

Bambuterol hydrochloride powder

-

Selected organic solvent(s) of high purity

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of bambuterol hydrochloride powder to a vial containing a known volume of the selected organic solvent. An "excess amount" ensures that undissolved solid remains after equilibrium is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker. A standard temperature for solubility studies is 25°C (298.15 K), but other temperatures may be used depending on the research objective.

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[16] Equilibrium is achieved when the concentration of the dissolved solute remains constant over time. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant. This is typically done after centrifugation of the vial to ensure complete sedimentation of solid particles.

-

Immediately filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining micro-particulates.

-

-

Dilution:

-

Accurately dilute the clear, filtered saturated solution with a known volume of an appropriate solvent (often the same solvent or a mobile phase for HPLC). The dilution factor should be chosen to bring the concentration within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Analyze the concentration of bambuterol hydrochloride in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Prepare a standard calibration curve using solutions of known bambuterol hydrochloride concentrations to accurately quantify the sample.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The experiment should be performed in triplicate to ensure the reliability and reproducibility of the results.[8]

-

Caption: Workflow for the shake-flask method of solubility determination.

References

- 1. Bambuterol | C18H29N3O5 | CID 54766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Bambuterol Hydrochloride? [synapse.patsnap.com]

- 3. Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Bambuterol hydrochloride | 81732-46-9 [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Terbutaline Sulfate? [synapse.patsnap.com]

- 10. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. droracle.ai [droracle.ai]

- 14. scispace.com [scispace.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Bambuterol Hydrochloride: Molecular Structure, Properties, and Analysis

Introduction: Bambuterol (B1223079) hydrochloride is a long-acting beta-2 adrenoceptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] It functions as a prodrug, which is metabolized in the body to its active form, terbutaline.[4][5][6] This design allows for a prolonged duration of action, making it suitable for once-daily administration.[1][7][8] This technical guide provides a comprehensive overview of the molecular structure, physicochemical and pharmacokinetic properties, and analytical methodologies for Bambuterol hydrochloride, intended for researchers and professionals in drug development.

Molecular Structure and Chemical Identity

Bambuterol hydrochloride is the hydrochloride salt of bambuterol, a biscarbamate ester of terbutaline.[8][9] Chemically, it is identified as (RS)-5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diyl bis(dimethylcarbamate) hydrochloride.[3] The presence of the two dimethylcarbamate (B8479999) ester groups is key to its function as a prodrug.

| Identifier | Value |

| IUPAC Name | [3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate;hydrochloride[9] |

| CAS Number | 81732-46-9[9] |

| Molecular Formula | C18H30ClN3O5[9][10] |

| Molecular Weight | 403.9 g/mol [9][10] |

| Synonyms | Bambec, KWD-2183, Bambuterol HCl[1][9][11] |

Physicochemical Properties

Bambuterol hydrochloride is a white or off-white crystalline powder.[10] Its solubility and other physical characteristics are critical for its formulation and absorption.

| Property | Value |

| Appearance | White or off-white crystalline powder[10] |

| Melting Point | 222-224 °C[10][11] |

| Solubility | Soluble in water (~33 mg/mL) and methanol; soluble in ethanol[10] |

| pH (in water) | 4.5 - 7.0[10] |

| Vapor Pressure | 7.49E-11 mmHg at 25°C[10] |

Pharmacology and Mechanism of Action

Bambuterol is an inactive prodrug that is slowly hydrolyzed in the body, primarily by butyrylcholinesterase in the plasma and liver, to release the active metabolite, terbutaline.[2][8] Terbutaline is a selective beta-2 adrenergic receptor agonist.[2] The stimulation of these receptors on the smooth muscle cells of the airways initiates a signaling cascade that results in bronchodilation.[2][4]

The mechanism involves the activation of intracellular adenylyl cyclase, which increases the levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][4] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light-Chain Kinase (MLCK).[1][2] The inhibition of MLCK leads to the relaxation of bronchial smooth muscle, alleviating bronchospasm.[1][2]

Caption: Signaling pathway of Bambuterol hydrochloride.

Pharmacokinetic Profile

The pharmacokinetic properties of bambuterol are defined by its slow conversion to terbutaline, which results in sustained therapeutic levels of the active drug.[1][12] This profile supports its once-daily dosing regimen.[12]

| Parameter | Value | Notes |

| Absorption | Approx. 20% absorbed from the GI tract[7] | Stable to presystemic elimination[8] |

| Bioavailability | Approx. 10% (for generated terbutaline)[7][12] | - |

| Metabolism | Slowly metabolized via hydrolysis and oxidation to terbutaline[7] | Primarily catalyzed by plasma butyrylcholinesterase[2][8] |

| Time to Peak Plasma | 4-7 hours (for terbutaline)[7] | - |

| Plasma Protein Binding | 40-50%[7] | - |

| Terminal Half-Life | 9-17 hours (bambuterol); ~21 hours (terbutaline)[7][13] | After oral administration, bambuterol half-life is ~12 hours[12] |

Experimental Protocols

Accurate quantification and quality control of Bambuterol hydrochloride in bulk and pharmaceutical dosage forms are essential. UV-Spectrophotometry and High-Performance Liquid Chromatography (HPLC) are commonly employed methods.

This method provides a simple and rapid approach for the estimation of Bambuterol hydrochloride.[3]

-

Solvent Selection: Purified water is selected as the solvent due to the high solubility of Bambuterol hydrochloride.[3]

-

Preparation of Standard Stock Solution: Accurately weigh 100 mg of Bambuterol hydrochloride reference standard and transfer it to a 100 ml volumetric flask. Dissolve and dilute to volume with purified water to obtain a concentration of 1000 µg/ml.[3]

-

Preparation of Working Standards: From the stock solution, prepare a series of dilutions in purified water to achieve concentrations ranging from 1 to 6 µg/ml.[3]

-

Wavelength Determination (λmax): Scan the prepared solutions in a UV-Vis spectrophotometer over a suitable wavelength range to determine the wavelength of maximum absorbance (λmax), which is approximately 264 nm.[3]

-

Calibration Curve Construction: Measure the absorbance of each working standard solution at 264 nm. Plot a graph of absorbance versus concentration. The curve should exhibit linearity in the specified concentration range.[3]

-

Sample Analysis: Prepare the sample solution from the tablet dosage form by dissolving a known quantity of powdered tablets in water, filtering, and diluting to a concentration within the calibration range. Measure its absorbance at 264 nm and determine the concentration using the regression equation from the calibration curve.[3]

RP-HPLC offers high specificity and is a stability-indicating method for analyzing Bambuterol hydrochloride.[14][15][16]

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 250mm x 4.6mm, 5µm particle size).[16]

-

Mobile Phase: A mixture of a buffer and organic solvents. A common composition is methanol, acetonitrile, and an acetate (B1210297) or phosphate (B84403) buffer, with pH adjusted to the acidic range (e.g., pH 3.0-5.6).[14][15] For example, a ratio of Methanol:Acetonitrile:1% Trichloroacetic Acid (80:10:10 v/v/v).[16]

-

Detection: UV detection at a wavelength of 220 nm or 263 nm.[10][16]

-

Injection Volume: 10-20 µl.

-

-

Preparation of Standard Solution: Accurately weigh about 10 mg of Bambuterol hydrochloride reference standard and dissolve it in a 10 ml volumetric flask with the diluent (e.g., methanol). Further dilute to a working concentration of 100 µg/ml.[15]

-

Preparation of Sample Solution: Weigh and finely powder at least five tablets. Transfer a quantity of the powder equivalent to 10 mg of Bambuterol hydrochloride to a 100 ml volumetric flask. Add diluent, sonicate for 20 minutes to ensure complete dissolution, and dilute to volume. Filter the solution through a 0.45 µm filter. Further dilute the filtrate to fall within the linear range of the assay.[15]

-

Analysis and Quantification: Inject the standard and sample solutions into the chromatograph. The retention time for Bambuterol hydrochloride is typically between 2 and 4 minutes under these conditions.[16] Calculate the amount of drug in the sample by comparing the peak area of the sample with that of the standard.

Caption: General experimental workflow for drug quantification.

References

- 1. What is Bambuterol Hydrochloride used for? [synapse.patsnap.com]

- 2. What is the mechanism of Bambuterol Hydrochloride? [synapse.patsnap.com]

- 3. ijrpr.com [ijrpr.com]

- 4. Bambuterol | C18H29N3O5 | CID 54766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mims.com [mims.com]

- 8. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bambuterol hydrochloride | C18H30ClN3O5 | CID 54765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. Bambuterol hydrochloride | 81732-46-9 [chemicalbook.com]

- 12. Pharmacokinetics of bambuterol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bambuterol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. tandfonline.com [tandfonline.com]

- 15. ijrpc.com [ijrpc.com]

- 16. sphinxsai.com [sphinxsai.com]

Methodological & Application

Application Note: RP-HPLC Method for Simultaneous Determination of Bambuterol and Montelukast

AN-BM-001

Introduction

Bambuterol (B1223079), a long-acting β2-adrenergic agonist, and Montelukast (B128269), a leukotriene receptor antagonist, are often co-formulated for the management of asthma. The combination of these two active pharmaceutical ingredients (APIs) necessitates a reliable and efficient analytical method for their simultaneous determination in pharmaceutical dosage forms. This application note describes a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the concurrent quantification of Bambuterol and Montelukast. The method is simple, precise, accurate, and suitable for routine quality control analysis.

Experimental Protocols

Materials and Reagents

-

Standards: Bambuterol Hydrochloride and Montelukast Sodium reference standards.

-

Solvents: HPLC grade Methanol (B129727), Acetonitrile, and water.

-

Reagents: Trifluoroacetic acid (TFA) or Trichloroacetic acid.

-

Sample: Combined tablet formulation containing Bambuterol Hydrochloride and Montelukast Sodium.

Instrumentation and Chromatographic Conditions

-

HPLC System: An isocratic HPLC system with a UV-Vis detector.

-

Column: A C18 column (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm or Phenomenex C18, 250mm x 4.6mm, 5µ) is suitable.[1][2]

-

Mobile Phase: A filtered and degassed mixture of 0.1% Trifluoroacetic acid in water and Methanol in a ratio of 10:90 (v/v) or a mixture of methanol, acetonitrile, and 1% trichloroacetic acid in the ratio of 80:10:10 (v/v/v).[1][2]

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 1.75 mg/mL each): Accurately weigh and transfer 193.5 mg of Bambuterol Hydrochloride (equivalent to 175 mg of Bambuterol) and 182 mg of Montelukast Sodium (equivalent to 175 mg of Montelukast) into a 100 mL volumetric flask.[2] Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.[2] Make up the volume to 100 mL with methanol.

-

Working Standard Solution (e.g., 350 µg/mL each): Pipette 10 mL of the standard stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.[2]

Preparation of Sample Solutions

-

Sample Stock Solution: Weigh and powder twenty tablets to determine the average weight. Transfer an amount of the powder equivalent to the weight of one tablet into a 100 mL volumetric flask. Add approximately 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution of the active ingredients, and then make up the volume with methanol.[2]

-

Working Sample Solution: Filter the sample stock solution through a 0.45 µm membrane filter. Pipette an appropriate volume of the filtrate into a volumetric flask and dilute with the mobile phase to obtain a final concentration within the linear range of the method.[1][2]

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.[3] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The quantitative data for the RP-HPLC method validation for the simultaneous determination of Bambuterol and Montelukast are summarized in the tables below.

Table 1: System Suitability Parameters

| Parameter | Bambuterol | Montelukast | Acceptance Criteria |

| Retention Time (min) | ~2.37 | ~6.90 | ± 10% |

| Tailing Factor | < 1.5 | < 1.5 | ≤ 2 |

| Theoretical Plates | > 2000 | > 2000 | > 2000 |

Table 2: Method Validation Summary

| Validation Parameter | Bambuterol | Montelukast |

| Linearity Range (µg/mL) | 17.5 - 420[2] | 17.5 - 420[2] |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Accuracy (% Recovery) | 99.78%[2] | 99.48%[2] |

| Precision (% RSD) | ||

| - Intraday | < 2.0 | < 2.0 |

| - Interday | < 2.0 | < 2.0 |

| Limit of Detection (LOD) (µg/mL) | 0.175[2] | 0.35[2] |

| Limit of Quantification (LOQ) (µg/mL) | 0.525[2] | 1.05[2] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for RP-HPLC analysis of Bambuterol and Montelukast.

Logical Relationship of Method Validation

Caption: Key parameters for analytical method validation.

References

Application Note: UV Spectrophotometry for the Analysis of Bambuterol Hydrochloride Tablets

AN-UV-BHT-001

Introduction

Bambuterol (B1223079) hydrochloride is a long-acting β2-adrenoceptor agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Accurate and reliable analytical methods are crucial for the quality control of bambuterol hydrochloride in pharmaceutical formulations. This application note describes a simple, rapid, and cost-effective UV spectrophotometric method for the quantitative analysis of Bambuterol hydrochloride in tablet dosage forms. The method is validated according to ICH guidelines, demonstrating its suitability for routine analysis in a quality control setting.[1]

Principle of the Method

The method is based on the measurement of the ultraviolet absorbance of a solution of Bambuterol hydrochloride at its wavelength of maximum absorbance (λmax). The concentration of the drug is then determined by comparing the absorbance of the sample solution to that of a standard solution with a known concentration, following Beer-Lambert's law.

Experimental Protocols

1. Instrumentation and Materials

-

Instrument: A double-beam UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800) with a spectral bandwidth of 1 nm.[2]

-

Reference Standard: Bambuterol hydrochloride working standard of known purity.

-

Sample: Commercially available Bambuterol hydrochloride tablets.

-

Glassware: Calibrated volumetric flasks and pipettes.

2. Preparation of Standard Stock Solution

A standard stock solution of Bambuterol hydrochloride (100 µg/mL) is prepared by accurately weighing 10 mg of the reference standard and transferring it to a 100 mL volumetric flask.[1] The powder is dissolved in a small amount of the chosen solvent (purified water or methanol), and the volume is made up to the mark with the same solvent. The solution should be sonicated for approximately 5 minutes to ensure complete dissolution.[1][3]

3. Preparation of Sample Solution

Twenty tablets are accurately weighed to determine the average weight and then finely powdered.[2][3][4] A quantity of the tablet powder equivalent to 10 mg of Bambuterol hydrochloride is accurately weighed and transferred to a 100 mL volumetric flask.[1][3] Approximately 70 mL of the solvent is added, and the flask is sonicated for 15 minutes to ensure complete extraction of the drug.[4] The solution is then cooled to room temperature, and the volume is made up to the mark with the solvent. The solution is filtered through a suitable filter paper (e.g., Whatman filter paper No. 41).[2]

4. Determination of Wavelength of Maximum Absorbance (λmax)

A suitable aliquot of the standard stock solution is diluted with the solvent to obtain a concentration of approximately 10 µg/mL. This solution is then scanned in the UV region (typically 200-400 nm) against a solvent blank to determine the wavelength of maximum absorbance (λmax). The λmax for Bambuterol hydrochloride is consistently found to be around 264 nm in water and 265 nm in methanol.[1][2][3]

5. Calibration Curve

A series of dilutions are prepared from the standard stock solution to obtain concentrations in the linear range (e.g., 1-6 µg/mL or 40-240 µg/mL, depending on the specific method validation).[1][3] The absorbance of each solution is measured at the determined λmax against the solvent blank. A calibration curve is then plotted with absorbance on the y-axis and concentration on the x-axis. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve.

6. Analysis of Tablet Formulation

An appropriate dilution of the filtered sample solution is prepared to obtain a concentration within the linear range of the calibration curve. The absorbance of this solution is measured at the λmax against the solvent blank. The concentration of Bambuterol hydrochloride in the sample solution is then calculated using the regression equation from the calibration curve.

Method Validation Summary

The described UV spectrophotometric method has been validated according to ICH guidelines, and the typical validation parameters are summarized in the table below.

| Parameter | Solvent: Purified Water | Solvent: Methanol |

| λmax | 264 nm[1][5] | 265 nm[3][6] |

| Linearity Range | 1 - 6 µg/mL[1] | 40 - 240 µg/mL[3][6] |

| Correlation Coefficient (r²) | > 0.999[7] | > 0.999[3] |

| Accuracy (% Recovery) | 98.6 - 101.5% | 95 - 98%[3] |

| Precision (%RSD) | < 2% | < 2%[3] |

| Limit of Detection (LOD) | 0.6 µg/mL[8] | 5.54 µg/mL[3] |

| Limit of Quantification (LOQ) | 1.8181 µg/mL[8] | 16.79 µg/mL[3] |

Experimental Workflow Diagram

References

- 1. ijrpr.com [ijrpr.com]

- 2. greenpharmacy.info [greenpharmacy.info]

- 3. orientjchem.org [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. uniquepubinternational.com [uniquepubinternational.com]

- 6. Spectrophotometric Method for Determination of Bambuterol Hydrochloride in Bulk and Tablets – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Enantioselective Analysis of Bambuterol Enantiomers by HPLC: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bambuterol (B1223079), a long-acting β2-adrenoceptor agonist, is administered as a racemic mixture of two enantiomers. It serves as a prodrug, gradually metabolized in the body to the active compound terbutaline (B1683087).[1][2][3] The enantiomers of Bambuterol may exhibit different pharmacological and toxicological profiles, making their stereoselective analysis crucial in drug development, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioselective separation and quantification of chiral compounds like Bambuterol.[1][4] This document provides detailed application notes and protocols for the enantioselective analysis of Bambuterol enantiomers by HPLC.

Principle of Enantioselective HPLC